- N,N'-dibenzosuberyl-1,1'-binaphthyl-2,2'-diamine: a highly effective supporting ligand for the enantioselective cyclization of aminoalkenes catalyzed by chelating diamide complexes of La(III) and Y(III)Synlett, 2014, 25(12), 1721-1724,
Cas no 928836-00-4 (4-Penten-1-amine, 2,2-di-2-propen-1-yl-)

928836-00-4 structure
商品名:4-Penten-1-amine, 2,2-di-2-propen-1-yl-
4-Penten-1-amine, 2,2-di-2-propen-1-yl- 化学的及び物理的性質
名前と識別子
-
- 4-Penten-1-amine, 2,2-di-2-propen-1-yl-
- 2,2-diallylpent-4-en-1-amine
- 2,2-Di-2-propen-1-yl-4-penten-1-amine
- 2,2-DIALLYL-4-PENTEN-1-AMINE
- 2,2-Di-2-propen-1-yl-4-penten-1-amine (ACI)
- 2,2-bis(prop-2-enyl)pent-4-en-1-amine
- SCHEMBL361437
- F16817
- DB-211374
- 928836-00-4
- 4-(aminomethyl)-4-(prop-2-en-1-yl)hepta-1,6-diene
- BS-52450
- CS-0188478
- MFCD20701918
-
- MDL: MFCD20701918
- インチ: 1S/C11H19N/c1-4-7-11(10-12,8-5-2)9-6-3/h4-6H,1-3,7-10,12H2
- InChIKey: RXULCVSKHAEYOC-UHFFFAOYSA-N
- ほほえんだ: C=CCC(CC=C)(CC=C)CN
計算された属性
- せいみつぶんしりょう: 165.151749610g/mol
- どういたいしつりょう: 165.151749610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 7
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
4-Penten-1-amine, 2,2-di-2-propen-1-yl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1090635-1g |
2,2-diallylpent-4-en-1-amine |
928836-00-4 | 95% | 1g |
$125 | 2024-06-05 | |
abcr | AB482242-1 g |
2,2-Diallylpent-4-en-1-amine; . |
928836-00-4 | 1g |
€193.60 | 2023-04-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1259148-5g |
2,2-Diallylpent-4-en-1-amine |
928836-00-4 | 95% | 5g |
¥3310.00 | 2024-04-25 | |
A2B Chem LLC | AZ90847-5g |
2,2-Diallylpent-4-en-1-amine |
928836-00-4 | 95% | 5g |
$244.00 | 2024-07-18 | |
Aaron | AR01JJYJ-1g |
2,2-Diallylpent-4-en-1-amine |
928836-00-4 | 95% | 1g |
$88.00 | 2025-02-13 | |
abcr | AB482242-5g |
2,2-Diallylpent-4-en-1-amine, 95%; . |
928836-00-4 | 95% | 5g |
€567.60 | 2025-02-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS3372-10g |
4-(aminomethyl)-4-(prop-2-en-1-yl)hepta-1,6-diene |
928836-00-4 | 95% | 10g |
¥3398.0 | 2024-04-16 | |
abcr | AB482242-10 g |
2,2-Diallylpent-4-en-1-amine; . |
928836-00-4 | 10g |
€782.20 | 2023-04-20 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R108180-5g |
4-Penten-1-amine, 2,2-di-2-propen-1-yl- |
928836-00-4 | 95% | 5g |
¥2852 | 2023-09-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R108180-1g |
4-Penten-1-amine, 2,2-di-2-propen-1-yl- |
928836-00-4 | 95% | 1g |
¥776 | 2023-09-07 |
4-Penten-1-amine, 2,2-di-2-propen-1-yl- 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; 0 °C; overnight, 21 °C; 21 °C → 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; rt → 0 °C
1.2 Solvents: Diethyl ether ; 10 min, 0 °C; 0 °C → rt; overnight, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Solvents: Diethyl ether ; 10 min, 0 °C; 0 °C → rt; overnight, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt
リファレンス
- Chiral neutral zirconium amidate complexes for the asymmetric hydroamination of alkenesAngewandte Chemie, 2007, 46(3), 354-358,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
リファレンス
- Regioselective copper(II)-mediated bromoamination of unfunctionalized olefins: An efficient route to N-heterocyclic compoundsAdvanced Synthesis & Catalysis, 2014, 356(10), 2303-2310,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Sodium hydroxide , Lithium aluminum hydride Solvents: Water
リファレンス
- Transition metal-free iodine-promoted haloamination of unfunctionalized olefinsRSC Advances, 2014, 4(26), 13509-13513,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 15 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 15 min, rt
リファレンス
- Asymmetric Palladium-Catalyzed Aminochlorination of Unactivated AlkenesOrganic Letters, 2023, 25(15), 2685-2690,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; 0 °C; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt; rt
リファレンス
- Palladium(II)-Catalyzed Aminotrifluoromethoxylation of Alkenes: Mechanistic Insight into the Effect of N-Protecting GroupsChinese Journal of Chemistry, 2020, 38(4), 346-350,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; 0 °C; 12 h, 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
リファレンス
- I2-Mediated oxidative bicyclization of 4-pentenamines to prolinol carbamates with CO2 incorporating oxyamination of the C=C bondGreen Chemistry, 2017, 19(19), 4515-4519,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; 0 °C; 4 h, reflux; reflux → 0 °C
1.2 Reagents: Sodium hydroxide , Water ; 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Sodium hydroxide , Water ; 0 °C; 0 °C → rt; 1 h, rt
リファレンス
- Aqueous Amine-Tolerant [2+2] Photocycloadditions of Unactivated OlefinsJournal of the American Chemical Society, 2022, 144(43), 19689-19694,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 0 °C → 25 °C
リファレンス
- Fluorine-containing compound, composition containing fluorine-containing compound, coating solution, article, and production method thereof, World Intellectual Property Organization, , ,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; 0 °C; overnight, 21 °C; 21 °C → 0 °C
1.2 Solvents: Water ; 0 °C
1.2 Solvents: Water ; 0 °C
リファレンス
- Enantioselective hydroamination/cyclization of aminoalkenes by (bis)-C2 symmetric and (mono)-C2 symmetric anionic tetraamide complexes of La(III)Tetrahedron Letters, 2015, 56(23), 3658-3661,
4-Penten-1-amine, 2,2-di-2-propen-1-yl- Raw materials
4-Penten-1-amine, 2,2-di-2-propen-1-yl- Preparation Products
4-Penten-1-amine, 2,2-di-2-propen-1-yl- 関連文献
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
-
5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
928836-00-4 (4-Penten-1-amine, 2,2-di-2-propen-1-yl-) 関連製品
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推奨される供給者
Amadis Chemical Company Limited
(CAS:928836-00-4)4-Penten-1-amine, 2,2-di-2-propen-1-yl-

清らかである:99%/99%
はかる:5g/10g
価格 ($):301.0/490.0